The synthesis of 1,2-Dioleoyl-3-stearoyl-rac-glycerol-d5 involves several sophisticated steps:
The detailed mechanism may involve oxidation steps followed by reduction processes to achieve the desired functional groups necessary for the final product.
The molecular structure of 1,2-Dioleoyl-3-stearoyl-rac-glycerol-d5 can be represented using various chemical notation systems:
C([2H])(OC(=O)CCCCCCCCCCCCCCCCC)[C@]([2H])(OC(=O)CCCCCCC\C=C/CCCCCCCC)C([2H])([2H])OC(=O)CCCCCCC\C=C/CCCCCCCC
InChI=1S/C57H106O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25,27-28,30,54H,4-24,26,29,31–53H2,1–3H3/b28–25-,30–27-/m1/s1/i52D2,53D2,54D
.This structure indicates a complex arrangement of fatty acid chains attached to a glycerol backbone with specific stereochemistry at the glycerol positions.
The chemical behavior of 1,2-Dioleoyl-3-stearoyl-rac-glycerol-d5 can be analyzed through various reactions it undergoes in biological systems or synthetic environments:
Understanding these reactions is essential for applications in metabolic studies where lipid metabolism is investigated.
The mechanism of action for 1,2-Dioleoyl-3-stearoyl-rac-glycerol-d5 primarily relates to its role as a substrate or intermediate in metabolic pathways involving lipids. Upon ingestion or incorporation into biological membranes:
Research indicates that deuterated lipids can be traced in metabolic studies using techniques such as mass spectrometry or nuclear magnetic resonance spectroscopy to elucidate their metabolic fate in vivo .
The physical properties of 1,2-Dioleoyl-3-stearoyl-rac-glycerol-d5 include:
Chemical properties include:
1,2-Dioleoyl-3-stearoyl-rac-glycerol-d5 has several applications in scientific research:
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1
CAS No.: 17581-52-1